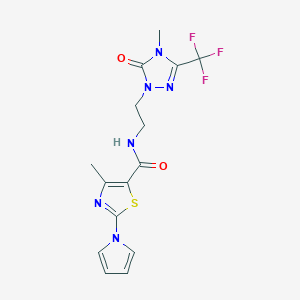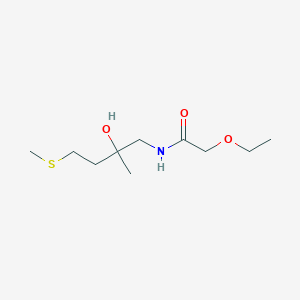
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a highly versatile compound that has been used in a variety of studies, ranging from cancer research to drug development. In
作用機序
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as matrix metalloproteinases and cyclooxygenase-2. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have neuroprotective effects by increasing the activity of certain signaling pathways that are involved in neuronal survival and growth.
実験室実験の利点と制限
One advantage of using 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its versatility. It has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. Additionally, it is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its potential toxicity. While it has been shown to have anti-tumor and neuroprotective effects, it may also have negative effects on healthy cells. Additionally, the mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not fully understood, making it difficult to predict its effects on different cell types.
将来の方向性
There are several future directions for research on 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide. One direction is to further investigate its mechanism of action in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on developing new synthetic methods for 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide that are more efficient and environmentally friendly.
合成法
The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 2-bromo-2-methyl-4-(methylthio)butanoic acid with sodium ethoxide in ethanol to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol to form the corresponding oxime. The final step involves the reaction of the oxime with acetic anhydride in the presence of pyridine to form the final product, 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide.
科学的研究の応用
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has been used in a variety of scientific research applications. It has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-4-14-7-9(12)11-8-10(2,13)5-6-15-3/h13H,4-8H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFQJYAUJOJJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)
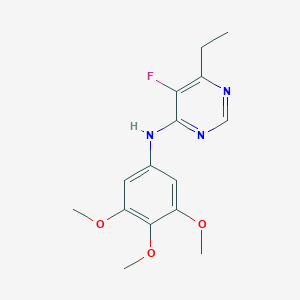
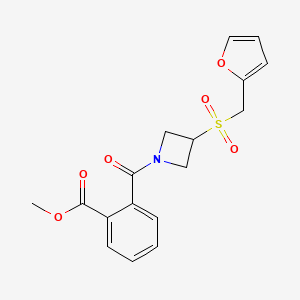
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

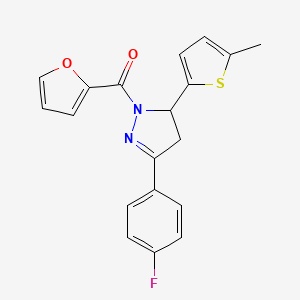
![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)
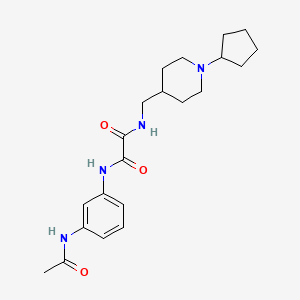

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)
![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)


